4-(naphthalen-1-yl)-1H-imidazole
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Overview
Description
4-(naphthalen-1-yl)-1H-imidazole is a heterocyclic aromatic compound that features both an imidazole ring and a naphthalene moiety. This compound is of interest due to its unique structural properties, which combine the characteristics of both imidazole and naphthalene, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(naphthalen-1-yl)-1H-imidazole typically involves the condensation of naphthaldehyde with an imidazole derivative under acidic or basic conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol, followed by heating the reaction mixture to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(naphthalen-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
4-(naphthalen-1-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal or anticancer agent.
Mechanism of Action
The mechanism of action of 4-(naphthalen-1-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl derivatives: Compounds like 1-(naphthalen-1-yl)ethanone and 1-(naphthalen-1-yl)methanol share the naphthalene moiety but differ in their functional groups.
Imidazole derivatives: Compounds such as 1H-imidazole-4-carboxaldehyde and 1H-imidazole-4-carboxylic acid share the imidazole ring but have different substituents.
Uniqueness
4-(naphthalen-1-yl)-1H-imidazole is unique due to the combination of the naphthalene and imidazole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other naphthalene or imidazole derivatives .
Properties
CAS No. |
13682-30-9 |
---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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